molecular formula C4HCl2IN2 B1396464 4,6-Dichloro-5-iodopyrimidine CAS No. 1137576-38-5

4,6-Dichloro-5-iodopyrimidine

Cat. No.: B1396464
CAS No.: 1137576-38-5
M. Wt: 274.87 g/mol
InChI Key: YKSZLCOPANWXES-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-iodopyrimidine is a halogenated pyrimidine derivative characterized by the presence of chlorine and iodine atoms at the 4th and 6th positions, respectively. This compound is of significant interest in various fields of chemistry and biology due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-iodopyrimidine typically involves halogenation reactions starting from pyrimidine or its derivatives. One common method is the chlorination and iodination of pyrimidine using appropriate halogenating agents such as chlorine gas (Cl₂) and iodine (I₂) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-iodopyrimidine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of less halogenated pyrimidines.

  • Substitution: Substitution reactions at the halogenated positions are common, where different functional groups can replace chlorine or iodine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of pyrimidine.

  • Reduction Products: Less halogenated pyrimidines.

  • Substitution Products: Pyrimidines with different functional groups at the halogenated positions.

Scientific Research Applications

4,6-Dichloro-5-iodopyrimidine is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of nucleotide analogs and their biological effects.

  • Medicine: Investigated for potential therapeutic uses, particularly in the development of antiviral and anticancer agents.

  • Industry: Utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 4,6-Dichloro-5-iodopyrimidine exerts its effects depends on its specific application. In medicinal research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

4,6-Dichloro-5-iodopyrimidine is compared with other similar halogenated pyrimidines such as 2,4,6-trichloro-5-iodopyrimidine and 4-hydroxy-3,5-dichlorobiphenyl. While these compounds share structural similarities, this compound is unique in its specific halogenation pattern and reactivity profile, making it suitable for distinct applications.

Similar Compounds

  • 2,4,6-Trichloro-5-iodopyrimidine: Similar halogenation pattern but with an additional chlorine atom.

  • 4-Hydroxy-3,5-dichlorobiphenyl: Contains a biphenyl structure with chlorine atoms and a hydroxyl group.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4,6-dichloro-5-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSZLCOPANWXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718268
Record name 4,6-Dichloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137576-38-5
Record name 4,6-Dichloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Dichloropyrimidine 6 (149 mg, 1.0 mmol) in THF (2 mL) was added to a solution of TMPZnCl.LiCl (2) (1.3 M in THF, 0.85 mL, 1.1 mmol) at 25° C. and the reaction mixture was then stirred at this temperature for 45 min according to TP 2. I2 (381 mg, 1.5 mmol) dissolved in dry THF (2 mL) was then dropwise added and the resulting mixture was stirred for 0.5 h. The reaction mixture was quenched with a sat. aq. Na2S2O3 solution (10 mL) and with a sat. aq. NH4Cl solution (20 mL), extracted with diethyl ether (3×50 mL) and dried over anhydrous Na2SO4. After filtration, the solvent was evaporated in vacuo. Purification by flash-chromatography (CH2Cl2/n-pentane, 1:4) furnished compound 8a (227 mg, 83%) as a colourless solid.
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
381 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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